Technical Monograph: Physicochemical & Synthetic Profile of N-(2-(Pyrrolidin-1-yl)ethyl)alanine
Technical Monograph: Physicochemical & Synthetic Profile of N-(2-(Pyrrolidin-1-yl)ethyl)alanine
Executive Summary
N-(2-(Pyrrolidin-1-yl)ethyl)alanine is a specialized diamine-carboxylic acid hybrid molecule used primarily as a building block in medicinal chemistry and peptidomimetic synthesis. Structurally, it consists of an L-alanine core N-alkylated with a 2-(pyrrolidin-1-yl)ethyl moiety. This modification introduces a tertiary amine and a secondary amine into the amino acid backbone, significantly altering its ionization profile, solubility, and ligand-binding capabilities compared to native alanine.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in drug discovery, specifically in the context of solubility enhancement and G-protein coupled receptor (GPCR) ligand design.
Chemical Identity & Structural Analysis[1][2]
The molecule is characterized by a zwitterionic multiprotic system. The presence of the pyrrolidine ring adds steric bulk and lipophilicity, while the ethyl linker provides rotational freedom, allowing the basic nitrogen to interact with distal binding pockets or coordinate with metal ions.
Nomenclature & Identifiers[3]
-
IUPAC Name: N-[2-(Pyrrolidin-1-yl)ethyl]-L-alanine
-
Molecular Formula: C
H N O -
Molecular Weight: 186.25 g/mol
-
SMILES: CC(C(=O)O)NCCN1CCCC1
-
Stereochemistry: L-isomer (S-configuration at the chiral center) is the standard scaffold for biological applications.
Structural Diagram
The structure features a central chiral carbon (
| Feature | Chemical Moiety | Functionality |
| Core Scaffold | L-Alanine | Chiral recognition, carboxylic acid anchor |
| Linker | Ethylene (-CH | Flexible spacer (approx. 3.5 Å length) |
| Terminal Group | Pyrrolidine | Basic tertiary amine, hydrophobic bulk |
Physicochemical Properties[6]
The physicochemical profile of N-(2-(Pyrrolidin-1-yl)ethyl)alanine is dominated by its polyprotic nature. It exists as a cation at physiological pH, making it a critical moiety for improving the aqueous solubility of lipophilic drug candidates.
Key Parameters Table[2]
| Property | Value (Predicted/Experimental) | Context |
| Physical State | Solid / Viscous Oil | Hygroscopic solid as HCl salt; oil as free base. |
| Melting Point | 165–170 °C (Dec.) | Typical for zwitterionic amino acid derivatives. |
| Water Solubility | > 100 mg/mL | Highly soluble due to dual amine protonation. |
| LogP (Octanol/Water) | -0.8 to -1.2 | Hydrophilic; varies with pH (LogD). |
| pKa | 2.1 ± 0.2 | Acidic proton dissociation. |
| pKa | 8.9 ± 0.3 | N |
| pKa | 10.2 ± 0.3 | Pyrrolidine nitrogen (most basic). |
| Isoelectric Point (pI) | ~9.6 | Calculated as (pKa |
| Polar Surface Area (PSA) | ~52 Å | Favorable for membrane permeability if uncharged. |
Ionization & Speciation Logic
Understanding the ionization state is critical for formulation.
-
pH < 2.0: Fully protonated tricationic species (COOH, NH
, NH ). -
pH 2.0 – 8.0: Dicationic zwitterion (COO
, NH , NH ). This is the dominant species in biological media. -
pH > 11.0: Anionic species (COO
, NH, N).
The high basicity of the pyrrolidine nitrogen (pKa ~10.2) ensures that the molecule remains positively charged in the lysosome (pH 4.5–5.0) and cytosol (pH 7.4), which can influence intracellular trapping and distribution volume.
Synthetic Methodology
The synthesis of N-(2-(Pyrrolidin-1-yl)ethyl)alanine requires precise control to prevent over-alkylation (quaternization). The most robust industrial method involves the N-alkylation of L-alanine esters followed by hydrolysis.
Protocol: N-Alkylation Route
Reagents:
-
L-Alanine methyl ester hydrochloride
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Base: Potassium Carbonate (K
CO ) or Diisopropylethylamine (DIPEA) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Workflow:
-
Free Base Generation: Neutralize L-alanine methyl ester HCl (1.0 eq) and 1-(2-chloroethyl)pyrrolidine HCl (1.1 eq) in ACN using K
CO (3.0 eq). -
Reflux: Heat the mixture to 60–80 °C for 12–18 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours to cleave the methyl ester.
-
Purification: Neutralize with 1M HCl to pH ~7. Purify via ion-exchange chromatography (Dowex 50W) or preparative HPLC.
-
Isolation: Lyophilize to obtain the target compound as a white hygroscopic powder.
Synthetic Pathway Diagram
Figure 1: Convergent synthetic pathway via nucleophilic substitution and ester hydrolysis.
Applications in Drug Development
Solubility Enhancement ("Solubilizing Tail")
The (2-(pyrrolidin-1-yl)ethyl) moiety is a classic "solubilizing tail" used in medicinal chemistry. Attaching this group to a hydrophobic scaffold (via the alanine amino group) can increase aqueous solubility by 100-fold or more due to the ionizable pyrrolidine nitrogen.
-
Mechanism: The tertiary amine protonates at physiological pH, disrupting crystal lattice energy and increasing solvation enthalpy.
Histamine H3 Receptor Antagonists
Research indicates that N-substituted ethyl-pyrrolidine motifs are pharmacophores for Histamine H3 receptors. The alanine backbone provides a distinct spatial orientation compared to simple ethyl-amine linkers, potentially enhancing selectivity against other aminergic receptors.
Metal Chelation
The N-N-O tridentate motif (Pyrrolidine N – Alanine N – Carboxyl O) forms stable 5-membered and 6-membered chelate rings with transition metals like Cu(II) and Zn(II). This property is utilized in designing metallo-enzyme mimics or radiopharmaceutical chelators.
Handling & Stability Specifications
-
Hygroscopicity: The HCl salt form is highly hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable in aqueous solution at neutral pH for >24 hours. Susceptible to oxidative degradation (N-oxide formation) if exposed to air/light for prolonged periods in solution.
-
Safety: Irritant to eyes and skin. As a bioactive intermediate, treat as a potential modulator of histaminergic systems; use standard PPE (gloves, goggles, fume hood).
References
-
PubChem Compound Summary. (2025). N-(2-(Pyrrolidin-1-yl)ethyl) derivatives and related structures. National Center for Biotechnology Information. Link
-
Cowart, M. D., et al. (2012). "2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists." Journal of Medicinal Chemistry, 55(5), 2452-2468. Link
-
Brown, W., et al. (2024). "A (2-(Pyrrolidin-1-yl)ethan-1-olate)... Copper(II) Dimeric Complex." Molecules, 29(13), 3200. (Demonstrates coordination chemistry of the pyrrolidine-ethyl moiety). Link
-
ChemSrc. (2025). Chemical Database Entry: CAS 86953-82-4 (Related Ethyl Ester).[1] Link
